
Methyl 3-(trichlorostannyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(trichlorostannyl)butanoate is an organotin compound that features a tin atom bonded to three chlorine atoms and a butanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trichlorostannyl)butanoate typically involves the reaction of methyl butanoate with trichlorotin hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tin-chlorine bonds. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(trichlorostannyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form organotin hydrides.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Organotin compounds with various organic groups.
Reduction Reactions: Organotin hydrides.
Oxidation Reactions: Tin oxides or organotin oxides.
Applications De Recherche Scientifique
Methyl 3-(trichlorostannyl)butanoate has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as catalysts and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of methyl 3-(trichlorostannyl)butanoate involves the interaction of the tin center with various molecular targets. The tin atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as substitution or addition. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: A simple ester without the tin component.
Trichlorotin hydride: A tin compound without the ester group.
Organotin compounds: A broad class of compounds containing tin bonded to organic groups.
Uniqueness
Methyl 3-(trichlorostannyl)butanoate is unique due to the presence of both an ester group and a trichlorotin moiety in the same molecule. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
59586-05-9 |
|---|---|
Formule moléculaire |
C5H9Cl3O2Sn |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
methyl 3-trichlorostannylbutanoate |
InChI |
InChI=1S/C5H9O2.3ClH.Sn/c1-3-4-5(6)7-2;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
DDWBBVMWMYPHKO-UHFFFAOYSA-K |
SMILES canonique |
CC(CC(=O)OC)[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


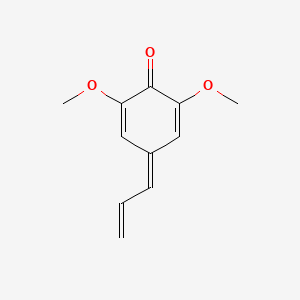
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
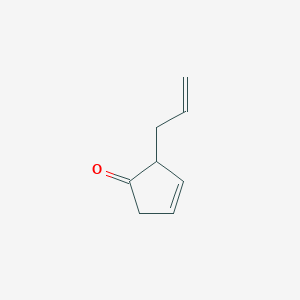
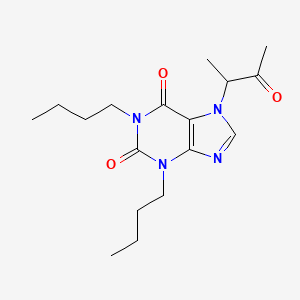
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
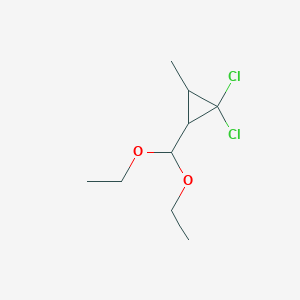
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

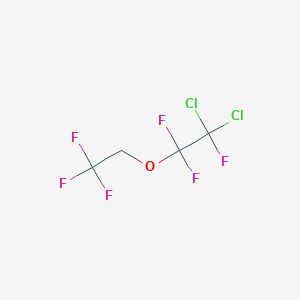
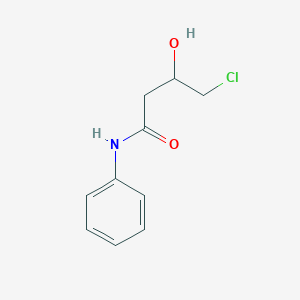

![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
